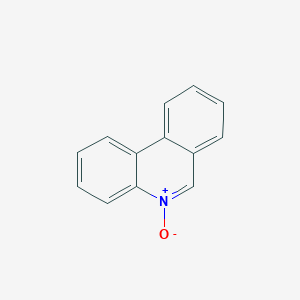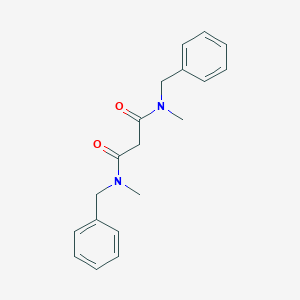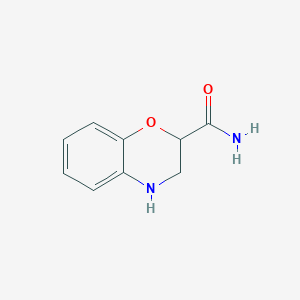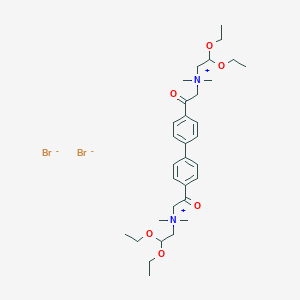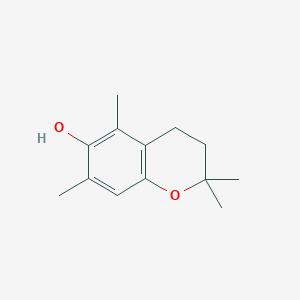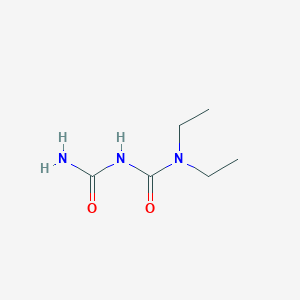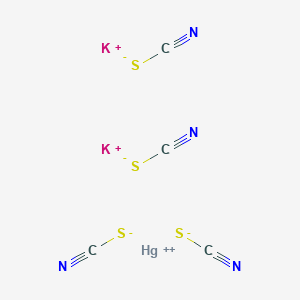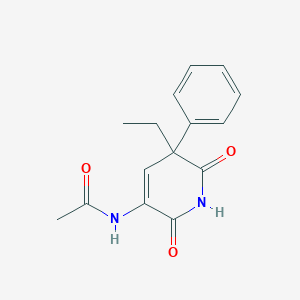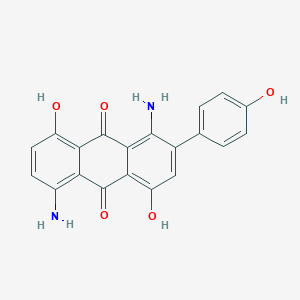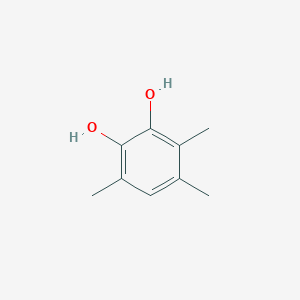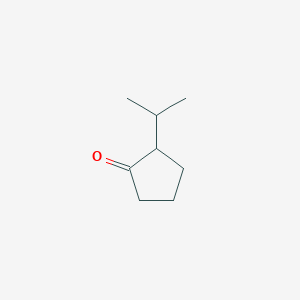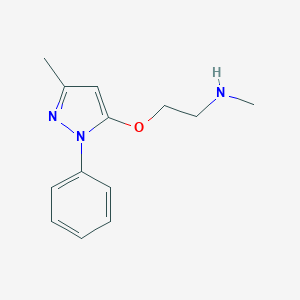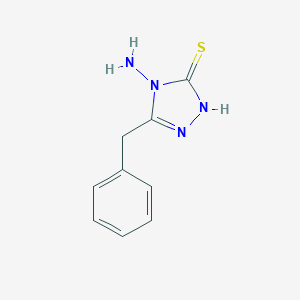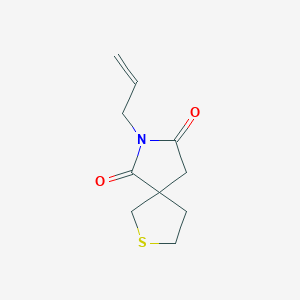
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a spirolactam derivative that possesses unique structural and chemical properties, making it a promising candidate for use in drug development, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
The unique chemical and structural properties of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to possess potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system, leading to the suppression of seizures and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione possesses potent anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione in lab experiments is its potent anticonvulsant, analgesic, and anti-inflammatory properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione. One of the most promising directions is in the development of novel anticonvulsant and analgesic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Métodos De Síntesis
The synthesis of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-thiophene carboxylic acid with allylamine, followed by cyclization with phosgene. This method has been found to be highly efficient and yields high purity products.
Propiedades
Número CAS |
10288-31-0 |
|---|---|
Nombre del producto |
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione |
Fórmula molecular |
C10H13NO2S |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-prop-2-enyl-7-thia-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-2-4-11-8(12)6-10(9(11)13)3-5-14-7-10/h2H,1,3-7H2 |
Clave InChI |
HZYYQZHCTSRLPC-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
SMILES canónico |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
Sinónimos |
7-Allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



